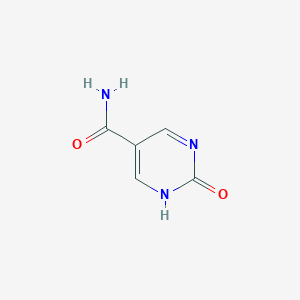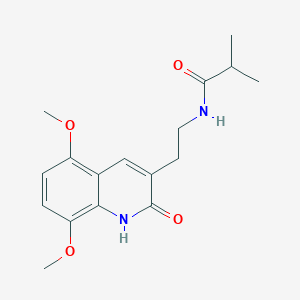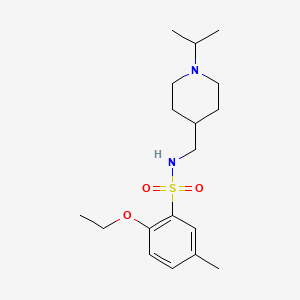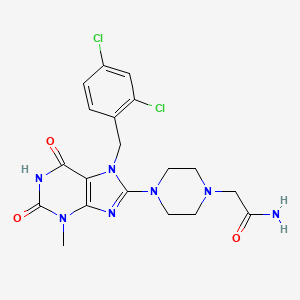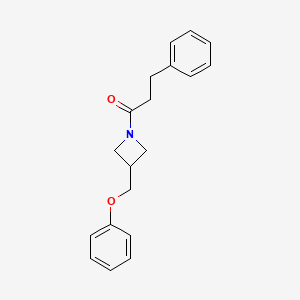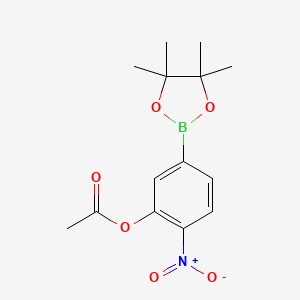![molecular formula C22H21N3O5S2 B2842990 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1251632-38-8](/img/structure/B2842990.png)
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure, which would show the arrangement of atoms and bonds.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学的研究の応用
Carbonic Anhydrase Inhibition and Anticancer Activity
Sulfonamide derivatives, including those incorporating oxadiazole rings, have been investigated for their carbonic anhydrase inhibitory activities. These compounds have shown potential in cancer treatment due to their ability to inhibit carbonic anhydrases, enzymes involved in pH regulation, which is a critical process in tumor progression. For instance, polymethoxylated-pyrazoline benzene sulfonamides displayed significant carbonic anhydrase inhibitory activity, with potential implications for tumor selectivity and cytotoxicity against various cancer cell lines (Kucukoglu et al., 2016).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been explored for their potential as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. These compounds were evaluated for their anticancer activity against several cancer cell lines, with some showing promising activity as VEGFR-2 inhibitors, which plays a crucial role in tumor angiogenesis and growth (Ghorab et al., 2016).
Antibacterial and Antioxidant Activities
Research on sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) has demonstrated these compounds' potential as antioxidant agents. Among these, sulfonamide-linked derivatives showed comparatively higher antioxidant activity, indicating their utility in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders (Padmaja et al., 2014).
Proton Exchange Membranes for Fuel Cells
Sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole units has been investigated for application in proton exchange membranes (PEMs) for medium-high temperature fuel cells. These materials exhibited excellent thermal, dimensional, and oxidative stability, along with promising proton conductivity and low methanol permeability, highlighting their potential in sustainable energy technologies (Jingmei Xu et al., 2013).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
将来の方向性
This would involve discussing potential future research directions, such as new applications for the compound or new methods for its synthesis.
特性
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-14-6-5-7-16(12-14)25(2)32(26,27)19-10-11-31-20(19)22-23-21(24-30-22)15-8-9-17(28-3)18(13-15)29-4/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEFYIQADWCDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

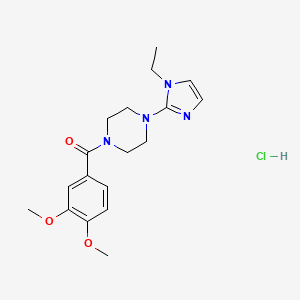
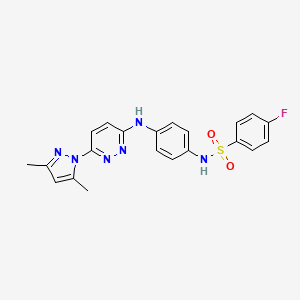
![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2842910.png)
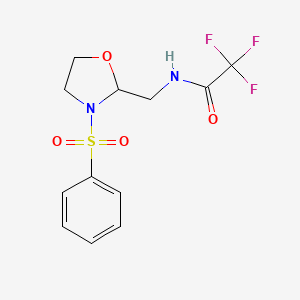
![N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2842914.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2842915.png)
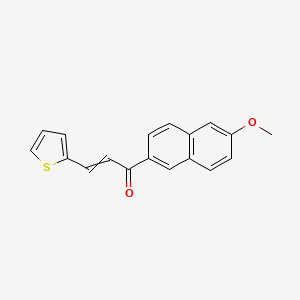
![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)
